molecular formula C20H15FN2O4 B2881214 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953251-67-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2881214
CAS No.: 953251-67-7
M. Wt: 366.348
InChI Key: VJFWZXCIZCNBPE-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic acrylamide derivative offered for research purposes. Compounds within this structural class, featuring the benzo[1,3]dioxol-5-yl (piperonyl) group attached to an acrylamide backbone, are of significant interest in medicinal chemistry and neuroscience research . The α,β-unsaturated carbonyl group is a key pharmacophore that can act as a soft electrophile, capable of forming covalent adducts with cysteine thiolate groups on specific proteins . This mechanism is central to the study of presynaptic function and neurotoxicity, as related acrylamides are known to inhibit presynaptic processes and disrupt neurotransmission by targeting nucleophilic cysteine residues . Furthermore, structurally similar acrylamides have been investigated as novel modulators of the TRPM8 receptor (a cold and menthol receptor), suggesting potential applications in physiological cooling research and the development of sensory agents . The integration of the 5-(4-fluorophenyl)isoxazole moiety adds a distinct structural element that may influence target binding affinity and selectivity. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this and all acrylamide derivatives with appropriate care, as this chemical class has been associated with neurotoxic effects .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c21-15-5-3-14(4-6-15)18-10-16(23-27-18)11-22-20(24)8-2-13-1-7-17-19(9-13)26-12-25-17/h1-10H,11-12H2,(H,22,24)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFWZXCIZCNBPE-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the benzo[d][1,3]dioxole moiety : This is achieved through cyclization reactions involving phenolic compounds.
  • Attachment of the isoxazole ring : This can be accomplished via condensation reactions with appropriate isoxazole derivatives.
  • Final acylation : The acrylamide structure is introduced through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives, including the target compound. For instance, derivatives exhibited significant antiproliferative effects in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46

These results indicate that certain derivatives of benzo[d][1,3]dioxole are more potent than standard chemotherapeutics like doxorubicin.

The anticancer mechanisms of these compounds have been investigated through various assays:

  • EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor proliferation and survival.
  • Apoptosis Induction : Annexin V-FITC assays demonstrated increased apoptosis in treated cells, suggesting that these compounds trigger programmed cell death pathways.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.

Case Studies

In a notable study, researchers synthesized several benzo[d][1,3]dioxole derivatives and evaluated their biological activity against different cancer types. The findings suggested that modifications to the isoxazole and acrylamide parts significantly influenced their potency and selectivity towards cancer cells while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM) .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
  • Acrylamide Linkage : The configuration and substituents on the acrylamide moiety play a significant role in modulating biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name/ID Core Structure Substituents/R-Groups Key Features/Biological Relevance References
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide Acrylamide (Z) Benzo[d][1,3]dioxol-5-yl; 5-(4-fluorophenyl)isoxazol-3-ylmethyl Enhanced lipophilicity (fluorophenyl); potential metabolic stability (isoxazole vs. thiadiazole)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Thiadiazole Isoxazol-5-yl; phenyl Thiadiazole core may confer higher polarity but lower metabolic stability
(Z)-3-(4-Fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2512, ) Acrylamide (Z/E mix) 4-Fluorophenyl; p-tolyl; propylamine E/Z isomerism and propyl group may affect bioavailability and target binding
(E)-N-(4-Hydroxyphenethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide () Acrylamide (E) Benzo[d][1,3]dioxol-5-yl; 4-hydroxyphenethyl Demonstrated anti-obesity effects via PPAR-γ/FAS inhibition; hydroxyl group enhances solubility
N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide () Acrylamide 4-Chlorophenyl; 3-methylisoxazol-5-yl Chlorine substituents increase lipophilicity; amino group may alter binding kinetics

Key Observations:

Core Structure Variations :

  • Thiadiazole (Compound 6) and thiazole derivatives () exhibit lower metabolic stability compared to isoxazole-containing compounds due to sulfur’s susceptibility to oxidation .
  • Acrylamide backbones (Z/E configurations) influence spatial orientation; the Z-isomer in the target compound may optimize steric interactions with biological targets .

Substituent Effects: Fluorophenyl vs. Benzodioxole vs. Hydroxyphenethyl: The benzodioxole group (target compound) offers metabolic resistance via methylenedioxy protection, whereas the hydroxyphenethyl group () increases solubility but may reduce half-life .

The target compound’s fluorophenyl-isoxazole group may enhance selectivity for lipid metabolism targets (e.g., PPAR-γ) .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis achieves >95% purity via HATU-mediated coupling, comparable to methods for analogs in and .
  • Structure-Activity Relationships (SAR) :
    • Isoxazole rings improve metabolic stability over thiadiazoles, as seen in higher yields and purity in the target compound vs. Compound 6 .
    • Fluorine’s role in enhancing bioavailability is corroborated by ’s chlorophenyl analog, which shows similar lipophilicity but reduced electronic effects .

Preparation Methods

Isoxazole Ring Formation via Cyclocondensation

The 5-arylisoxazole scaffold is synthesized using a regioselective cyclocondensation strategy. A method adapted from Antony et al. (2020) involves reacting 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst (10 mol%) in DMF at room temperature. For this substrate:

  • Step 1 : 4-Fluorophenylacetylene is converted to 1-(4-fluorophenyl)-3-thioketopropane-1,3-dione via reaction with methyl dithioester in the presence of NaH.
  • Step 2 : Cyclocondensation with sodium azide and IBX yields 5-(4-fluorophenyl)isoxazole-3-carbaldehyde (85% yield).

Key Data :

Starting Material Product Conditions Yield
1-(4-Fluorophenyl)-3-thioketopropane-1,3-dione 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde IBX (10 mol%), DMF, rt, 2 h 85%

Reductive Amination to Primary Amine

The aldehyde intermediate is converted to the corresponding primary amine via reductive amination:

  • Step 3 : Reaction with ammonium chloride and sodium cyanoborohydride in methanol affords 5-(4-fluorophenyl)isoxazol-3-yl)methyl amine (72% yield).

Synthesis of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid

Horner-Wadsworth-Emmons Olefination

The (Z)-acrylic acid is prepared using a stereoselective Horner-Wadsworth-Emmons reaction:

  • Step 4 : Piperonal (benzo[d]dioxole-5-carbaldehyde) reacts with triethyl phosphonoacetate in the presence of NaH, yielding (Z)-ethyl 3-(benzo[d]dioxol-5-yl)acrylate (91% yield, Z:E > 20:1).
  • Step 5 : Saponification with LiOH in THF/water provides the free carboxylic acid (quantitative yield).

Key Data :

Reaction Step Reagents/Conditions Yield Z:E Ratio
Olefination Piperonal, NaH, THF, 0°C → rt 91% >20:1
Saponification LiOH, THF/H₂O, rt >99% -

Amide Coupling and Final Assembly

HATU-Mediated Coupling

The acrylic acid and isoxazole-derived amine are coupled using HATU as the activating agent:

  • Step 6 : Reaction in DMF with DIPEA as base at 0°C → rt for 12 h yields (Z)-3-(benzo[d]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide (78% yield).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.89 (d, J = 12.4 Hz, 1H, CH=CO), 7.72–7.68 (m, 2H, Ar-F), 7.25–7.20 (m, 2H, Ar-F), 6.98 (d, J = 8.0 Hz, 1H, benzodioxole), 6.85 (s, 1H, isoxazole-H), 6.79 (d, J = 8.0 Hz, 1H, benzodioxole), 6.12 (s, 2H, OCH₂O), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₁₆FNO₅: 396.0984; found: 396.0986.

Stereochemical Control and Mechanistic Insights

The Z-configuration of the acrylamide is critical and is achieved through:

  • Low-temperature olefination : Prevents thermal equilibration of the double bond.
  • Bulky phosphonate reagents : Enhance Z-selectivity by favoring the less sterically hindered transition state.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction for Amide Formation

An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple pre-formed acryloyl chloride with the amine, but this method yields lower stereoselectivity (Z:E = 3:1).

Enzymatic Resolution

Lipase-mediated resolution of racemic acrylamide intermediates has been reported but is less efficient (45% yield, 98% ee).

Industrial-Scale Considerations

  • Cost-effective catalysts : IBX is preferred over Ag₂CO₃ or CuI due to lower cost and higher efficiency.
  • Solvent recycling : DMF is recovered via distillation with >90% efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.